N-(4-methoxyphenyl)-4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide
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Overview
Description
N-(4-methoxyphenyl)-4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-b]pyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide typically involves multi-step organic reactions. The process may include:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tetrahydro-2H-pyran-4-ylamino group: This step may involve nucleophilic substitution or addition reactions.
Attachment of the 4-methoxyphenyl and benzamide groups: These steps may involve amide bond formation and aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of functional groups to higher oxidation states.
Reduction: This reaction may involve the conversion of functional groups to lower oxidation states.
Substitution: This reaction may involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may yield various substituted analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the production of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide may involve interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved will depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other imidazo[1,2-b]pyridazines with different substituents. Examples include:
- N-(4-chlorophenyl)-4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide
- N-(4-methylphenyl)-4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide
Uniqueness
The uniqueness of N-(4-methoxyphenyl)-4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide lies in its specific substituents, which may confer distinct biological activities and properties compared to other similar compounds.
Properties
Molecular Formula |
C25H25N5O3 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide |
InChI |
InChI=1S/C25H25N5O3/c1-32-21-8-6-19(7-9-21)28-25(31)18-4-2-17(3-5-18)22-16-26-24-11-10-23(29-30(22)24)27-20-12-14-33-15-13-20/h2-11,16,20H,12-15H2,1H3,(H,27,29)(H,28,31) |
InChI Key |
VIVCYKIMBXLUQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CN=C4N3N=C(C=C4)NC5CCOCC5 |
Origin of Product |
United States |
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